molecular formula C25H21NO4 B12157786 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B12157786
M. Wt: 399.4 g/mol
InChI Key: VJXXBDYCLNDVSI-XDJHFCHBSA-N
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Description

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one features a conjugated α,β-unsaturated ketone core (prop-2-en-1-one) substituted with three distinct aromatic groups:

  • Position 1: A 4-methylphenyl group, contributing lipophilicity.
  • Position 2: A 1,3-benzoxazol-2-yl moiety, a bicyclic heterocycle with oxygen and nitrogen atoms, enabling hydrogen-bond acceptor interactions.

The Z-configuration of the double bond ensures spatial proximity of substituents, influencing molecular geometry and intermolecular interactions.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H21NO4/c1-16-11-13-17(14-12-16)23(27)19(25-26-20-8-4-5-9-21(20)30-25)15-18-7-6-10-22(28-2)24(18)29-3/h4-15H,1-3H3/b19-15+

InChI Key

VJXXBDYCLNDVSI-XDJHFCHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Biological Activity

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H23NO4C_{26}H_{23}N_{O_{4}}, with a molecular weight of 445.5 g/mol. The structure features a benzoxazole moiety, which is known for its diverse biological activities.

Antibacterial and Antifungal Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antibacterial and antifungal activities. A study focusing on similar benzoxazole compounds reported low antibacterial potential against common pathogens but noted some selectivity against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans .

Table 1: Antibacterial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CCandida albicans16 µg/mL

This table illustrates the MIC values for selected compounds, indicating that while some derivatives show promise, the overall activity remains moderate.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzoxazole derivatives have been extensively studied, revealing significant activity against various cancer cell lines. For instance, compounds containing the benzoxazole structure have demonstrated selective toxicity towards cancer cells while sparing normal cells in certain cases .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast)Compound D10
A549 (Lung)Compound E15
HepG2 (Liver)Compound F12

The data indicates that specific derivatives can inhibit cancer cell proliferation effectively, suggesting their potential as therapeutic agents.

Case Studies

  • Case Study on Anticancer Activity :
    A study by Bernard et al. (2014) evaluated a series of benzoxazole derivatives for their anticancer properties. The researchers found that certain modifications to the benzoxazole ring significantly enhanced cytotoxicity against breast cancer cell lines, with some compounds exhibiting IC50 values below 10 µM .
  • Antimicrobial Screening :
    In another investigation, a comprehensive screening of benzoxazole derivatives was conducted to assess their antimicrobial properties against both bacterial and fungal strains. The findings highlighted that while many compounds were ineffective against Gram-negative bacteria, several showed promising antifungal activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. Modifications to substituents on the benzoxazole ring can significantly affect both antibacterial and anticancer activities. For example:

  • Electron-donating groups tend to enhance activity against specific targets.
  • The position of substituents on the phenyl rings also plays a critical role in determining biological efficacy.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound A : (2Z)-2-(1,3-Benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • Key Differences :
    • R2 : 4-Isopropylphenyl replaces 2,3-dimethoxyphenyl.
    • Impact :
  • Increased hydrophobicity due to the branched isopropyl group.
  • Reduced solubility compared to the methoxy-substituted target compound. Molecular Formula: C₂₆H₂₃NO₂; Molar Mass: 381.48 g/mol.
Compound B : (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
  • Key Differences :
    • Heterocycle : 1,2,4-Triazol-1-yl replaces benzoxazol-2-yl.
    • Substituents : Fluorine atoms at R2 and R1 positions.
    • Impact :
  • Enhanced electronegativity and metabolic stability due to fluorine.
  • Triazole’s dual hydrogen-bond donor/acceptor capability contrasts with benzoxazole’s acceptor-only profile. Molecular Formula: C₁₆H₁₀F₃N₃O; Molar Mass: 333.27 g/mol.
Compound C : (2Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
  • Key Differences :
    • Substituents : Chlorine atoms at R1 and R2 positions.
    • Impact :
  • Higher molar mass (378.64 g/mol) and lipophilicity due to chlorine.
  • Potential for halogen bonding, absent in the target compound.

Physicochemical and Electronic Properties

Table 1: Comparative Analysis of Structural and Physicochemical Features

Compound Heterocycle R1 Substituent R2 Substituent Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound Benzoxazol-2-yl 4-Methylphenyl 2,3-Dimethoxyphenyl C₂₅H₂₁NO₄* 407.45* High solubility, electron-donating groups
Compound A Benzoxazol-2-yl 4-Methylphenyl 4-Isopropylphenyl C₂₆H₂₃NO₂ 381.48 Lipophilic, branched substituent
Compound B 1,2,4-Triazol-1-yl 2,4-Difluorophenyl 4-Fluorophenyl C₁₆H₁₀F₃N₃O 333.27 Electronegative, hydrogen-bond versatile
Compound C 1,2,4-Triazol-1-yl 4-Chlorophenyl 2,4-Dichlorophenyl C₁₇H₁₀Cl₃N₃O 378.64 Halogen bonding, high lipophilicity
Key Observations:
  • Solubility : The target compound’s 2,3-dimethoxyphenyl group improves aqueous solubility compared to Compound A’s isopropyl group. However, fluorinated (Compound B) and chlorinated (Compound C) analogs exhibit lower solubility due to halogen electronegativity.
  • In contrast, fluorine and chlorine withdraw electron density, altering reactivity.
  • Heterocycle Influence : Benzoxazole’s rigid, planar structure favors π-π stacking, while triazole’s smaller size and hydrogen-bonding versatility enhance target binding diversity.

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